molecular formula C21H20N6OS B2823454 N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1251709-79-1

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2823454
CAS No.: 1251709-79-1
M. Wt: 404.49
InChI Key: HHUZEQMDUVCASZ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole and thiophene intermediates, followed by their coupling with a pyridazine derivative. Common reagents used in these reactions include strong bases, coupling agents like EDC or DCC, and solvents such as DMF or DMSO. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance yield and purity. Purification steps such as recrystallization or chromatography are also crucial in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine-based compounds: Share structural similarities and are used in similar applications.

    1H-imidazol-2-yl-pyrimidine-4,6-diamines: Known for their potential antimalarial activity.

    N-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine: Another benzimidazole derivative with distinct properties.

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-20(24-21-22-15-4-1-2-5-16(15)23-21)14-9-11-27(12-10-14)19-8-7-17(25-26-19)18-6-3-13-29-18/h1-8,13-14H,9-12H2,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZEQMDUVCASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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